molecular formula C11H10N2O B1322580 [4-(Pyrazin-2-yl)phenyl]methanol CAS No. 545421-49-6

[4-(Pyrazin-2-yl)phenyl]methanol

Cat. No.: B1322580
CAS No.: 545421-49-6
M. Wt: 186.21 g/mol
InChI Key: IKWXAZOUOQJQOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Pyrazin-2-yl)phenyl]methanol: is an organic compound with the molecular formula C11H10N2O It is characterized by the presence of a pyrazine ring attached to a phenyl group, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Pyrazin-2-yl)phenyl]methanol typically involves the reaction of 4-bromobenzyl alcohol with pyrazine under palladium-catalyzed cross-coupling conditions . The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide . The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed:

Scientific Research Applications

Chemistry: [4-(Pyrazin-2-yl)phenyl]methanol is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. It exhibits biological activities such as antimicrobial and anti-inflammatory properties .

Industry: The compound is used in the development of materials with specific electronic properties. It is also explored for its potential use in organic light-emitting diodes (OLEDs) and solar cells .

Mechanism of Action

The mechanism of action of [4-(Pyrazin-2-yl)phenyl]methanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors , leading to the modulation of biochemical pathways. The pyrazine ring is known to participate in hydrogen bonding and π-π interactions , which can influence its binding affinity and specificity .

Comparison with Similar Compounds

  • [4-(Pyridin-2-yl)phenyl]methanol
  • [4-(Quinolin-2-yl)phenyl]methanol
  • [4-(Isoquinolin-2-yl)phenyl]methanol

Comparison: [4-(Pyrazin-2-yl)phenyl]methanol is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to its analogs. The pyrazine ring’s nitrogen atoms can participate in additional interactions, enhancing the compound’s reactivity and binding properties .

Properties

IUPAC Name

(4-pyrazin-2-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-8-9-1-3-10(4-2-9)11-7-12-5-6-13-11/h1-7,14H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWXAZOUOQJQOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

545421-49-6
Record name [4-(Pyrazin-2-yl)phenyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-chloropyrazine (0.230 ml, 2.62 mmol), 4-(hydroxymethyl)phenylboronic acid (517 mg, 3.41 mmol), tetrakis(triphenylphosphine)palladium (0) (303 mg, 0.262 mmol) and 2 M potassium phosphate aqueous solution (2.62 ml, 5.24 mmol) in dioxane (10 mL) was heated at 80° C. overnight under nitrogen. The mixture was cooled down, poured into water and extracted with ethyl acetate. The combined organic layers were dried and concentrated. The residue was purified by preparative HPLC to give the title compound (350 mg) as an off-white solid. LCMS m/z=187.0 [M+H]+. 1H NMR (400 MHz, CDCl3) δ 4.79 (s, 2H), 7.52 (d, J=8.1 Hz, 2H), 8.02 (d, J=8.1 Hz, 2H), 8.51 (d, J=2.5 Hz, 1H), 8.63 (dd, J=2.4 and 1.6 Hz, 1H), 9.03 (d, J=1.6 Hz, 1H).
Quantity
0.23 mL
Type
reactant
Reaction Step One
Quantity
517 mg
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
2.62 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
303 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.